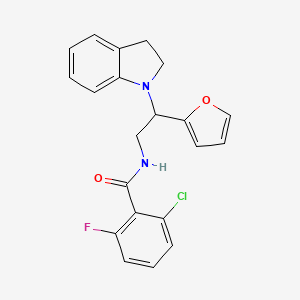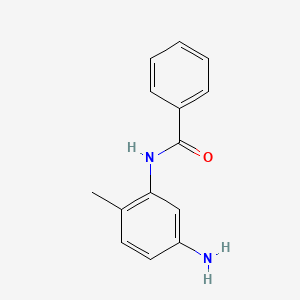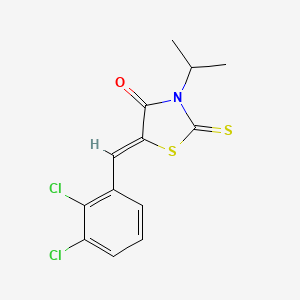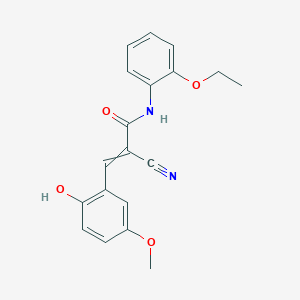![molecular formula C17H15Cl2N3O2 B2507523 N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2249321-27-3](/img/structure/B2507523.png)
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment and other diseases.
Mécanisme D'action
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide inhibits the activity of ARF1 by binding to its active site. ARF1 regulates the trafficking of proteins and lipids within cells and is involved in the formation of vesicles that transport these molecules. Inhibition of ARF1 disrupts these processes, leading to cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It induces cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide has several advantages for lab experiments. It is a highly specific inhibitor of ARF1, making it a valuable tool for studying the role of ARF1 in cellular processes. It has also been shown to have low toxicity in normal cells, indicating that it may have a favorable safety profile in humans.
One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain assays. However, this can be overcome by using appropriate solvents or formulations.
Orientations Futures
There are several potential future directions for research on N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide. One area of interest is the development of more potent and selective ARF1 inhibitors. Another area of focus is the identification of biomarkers that can predict response to ARF1 inhibition in cancer patients. Additionally, the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, may enhance its anti-cancer activity and improve patient outcomes.
Conclusion
This compound is a promising compound with potential applications in cancer treatment and other diseases. Its specific inhibition of ARF1 makes it a valuable tool for studying the role of ARF1 in cellular processes. Further research is needed to fully understand the potential of this compound and to develop more potent and selective ARF1 inhibitors for clinical use.
Méthodes De Synthèse
The synthesis of N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide involves the reaction of 4-(Boc-amino)-3,5-dichlorobenzaldehyde with 2-(prop-2-enamido)ethylamine in the presence of a base. The product is then deprotected to obtain the final compound. The synthesis process has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.
Applications De Recherche Scientifique
N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of ARF1, a protein involved in the regulation of cell proliferation and survival. Inhibition of ARF1 has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.
Propriétés
IUPAC Name |
N-(4-amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-2-15(23)21-9-10-3-5-11(6-4-10)17(24)22-12-7-13(18)16(20)14(19)8-12/h2-8H,1,9,20H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHCRDYBAFWZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2507441.png)






![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)

![3-Methyl-6-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)